molecular formula C10H11NO2 B13287514 1-(Pyridin-4-YL)pentane-1,3-dione CAS No. 17784-54-2

1-(Pyridin-4-YL)pentane-1,3-dione

Cat. No.: B13287514
CAS No.: 17784-54-2
M. Wt: 177.20 g/mol
InChI Key: BOUNBGFMBQFAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-YL)pentane-1,3-dione is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a pyridine ring attached to a pentane-1,3-dione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)pentane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-4-YL)pentane-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)pentane-1,3-dione involves its interaction with molecular targets through coordination bonds. The pyridine ring and the diketone moiety provide distinct coordination sites, allowing the compound to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products .

Comparison with Similar Compounds

Properties

CAS No.

17784-54-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-pyridin-4-ylpentane-1,3-dione

InChI

InChI=1S/C10H11NO2/c1-2-9(12)7-10(13)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3

InChI Key

BOUNBGFMBQFAES-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.